- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
Nombre del producto:3-Bromo-4-phenylpyridine
Número CAS:88345-89-5
MF:C11H8BrN
Megavatios:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928
3-Bromo-4-phenylpyridine Propiedades químicas y físicas
Nombre e identificación
-
- Pyridine,3-bromo-4-phenyl-
- 3-BROMO-4-PHENYLPYRIDINE
- 3-bromanyl-4-phenyl-pyridine
- 4-Phenyl-3-bromopyridine
- Pyridine,3-bromo-4-phenyl
- 3-Bromo-4-phenylpyridine (ACI)
- AKOS023671717
- J-511946
- SY036468
- DB-015235
- SCHEMBL1203821
- DTXSID70376582
- BL000497
- 88345-89-5
- MFCD04114247
- CS-0156411
- LVNPADQPUYHCOR-UHFFFAOYSA-N
- AS-45740
- 3-Bromo-4-phenylpyridine
-
- MDL: MFCD04114247
- Renchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
- Clave inchi: LVNPADQPUYHCOR-UHFFFAOYSA-N
- Sonrisas: BrC1C(C2C=CC=CC=2)=CC=NC=1
Atributos calculados
- Calidad precisa: 232.98400
- Masa isotópica única: 232.984
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 154
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 12.9A^2
Propiedades experimentales
- Denso: 1.426
- Punto de fusión: 49-50
- Punto de ebullición: 293 ºC
- Punto de inflamación: 131 ºC
- índice de refracción: 1.606
- PSA: 12.89000
- Logp: 3.51110
3-Bromo-4-phenylpyridine Información de Seguridad
- Instrucciones de peligro: Irritant
-
Señalización de mercancías peligrosas:
3-Bromo-4-phenylpyridine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-phenylpyridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 250mg |
¥548.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1200639-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 95% | 10g |
$1275 | 2024-07-23 | |
Apollo Scientific | OR9978-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 250mg |
£25.00 | 2025-02-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 50mg |
205.0CNY | 2021-07-14 | |
Alichem | A023023232-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$1696.80 | 2023-08-31 | |
TRC | B750993-10mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM120980-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$202 | 2023-02-17 | |
Alichem | A023023232-500mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 500mg |
$1019.20 | 2023-08-31 | |
Matrix Scientific | 187928-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10g |
$1296.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 100mg |
¥366.0 | 2022-04-28 |
3-Bromo-4-phenylpyridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Referencia
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referencia
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Organic Letters,
2019,
21(22),
9183-9187
,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
3-Bromo-4-phenylpyridine Raw materials
- 2-Bromocyclopent-2-enone
- Phenylboronic acid
- 3,4-Dibromopyridine
- 3-Bromopyridine
- 2-Bromo-3-phenyl-2-cyclopenten-1-one
- 2-Bromo-1-phenyl-2-cyclopenten-1-ol
3-Bromo-4-phenylpyridine Preparation Products
3-Bromo-4-phenylpyridine Literatura relevante
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
88345-89-5 (3-Bromo-4-phenylpyridine) Productos relacionados
- 1233958-90-1(1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride)
- 2227688-49-3((1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol)
- 2411299-66-4(N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide)
- 2138427-08-2(3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 620-02-0(5-Methylfurfural)
- 2648982-72-1(1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-[(3-methylbutyl)amino]ethan-1-ol)
- 13367-85-6(PGB2 (Prostaglandin B2))
- 4957-17-9(1-methoxy-2-(3-methylbut-2-en-1-yl)benzene)
- 162607-23-0(2,5-dimethylthiophen-3-ylboronic acid)
- 2167534-22-5(1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Pureza:99%
Cantidad:5g
Precio ($):345.0